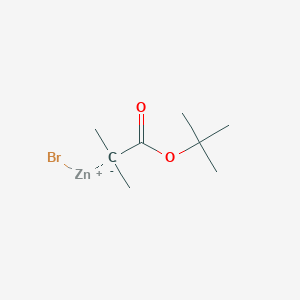
5-(6-Aminopyridin-3-yl)-2-chlorobenzonitrile, 95%
Übersicht
Beschreibung
5-(6-Aminopyridin-3-yl)-2-chlorobenzonitrile, 95% (5-APCBN) is an organic compound belonging to the family of pyridines. It is a colorless crystalline solid with a molecular weight of 233.6 g/mol and a melting point of 100-102°C. 5-APCBN is an important compound used in the synthesis of many pharmaceuticals and other compounds.
Wissenschaftliche Forschungsanwendungen
5-(6-Aminopyridin-3-yl)-2-chlorobenzonitrile, 95% is used in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals and other compounds. It has also been used in the synthesis of a variety of biologically active compounds, such as antifungal agents, antibacterial agents, and anti-inflammatory agents. It has also been used in the synthesis of a variety of fluorescent probes and has been used in the study of enzyme kinetics.
Wirkmechanismus
The mechanism of action of 5-(6-Aminopyridin-3-yl)-2-chlorobenzonitrile, 95% is not fully understood. It is believed that 5-(6-Aminopyridin-3-yl)-2-chlorobenzonitrile, 95% binds to the active site of an enzyme, which then causes a conformational change in the enzyme that is necessary for its activity. This binding of 5-(6-Aminopyridin-3-yl)-2-chlorobenzonitrile, 95% to the active site of the enzyme is believed to be the mechanism of action of 5-(6-Aminopyridin-3-yl)-2-chlorobenzonitrile, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(6-Aminopyridin-3-yl)-2-chlorobenzonitrile, 95% are not fully understood. However, it has been shown to have a variety of effects on cells and tissues. It has been shown to reduce inflammation and pain, to inhibit the growth of bacteria, and to reduce the production of pro-inflammatory cytokines. It has also been shown to have a variety of effects on the cardiovascular system, including the inhibition of platelet aggregation and the reduction of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(6-Aminopyridin-3-yl)-2-chlorobenzonitrile, 95% in lab experiments is its low cost and availability. Additionally, it is easy to synthesize and has a wide range of applications. However, there are some limitations to using 5-(6-Aminopyridin-3-yl)-2-chlorobenzonitrile, 95% in lab experiments. For example, it is not soluble in water and can be difficult to work with in aqueous solutions. Additionally, it can be toxic in high concentrations and can cause irritation to the skin and eyes.
Zukünftige Richtungen
For research involving 5-(6-Aminopyridin-3-yl)-2-chlorobenzonitrile, 95% include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine. Additionally, further research could be conducted on its solubility in different solvents, its toxicity in different concentrations, and its potential interactions with other compounds. Finally, research could be conducted on its potential use as a fluorescent probe and its potential use in the synthesis of other compounds.
Synthesemethoden
5-(6-Aminopyridin-3-yl)-2-chlorobenzonitrile, 95% can be synthesized using a two-step process. The first step involves the reaction of 3-amino-6-chloropyridine-2-carbonitrile with ethyl chloroformate in the presence of a base such as sodium hydroxide. This reaction produces 5-(6-aminopyridin-3-yl)-2-chlorobenzonitrile. The second step involves the reaction of 5-(6-aminopyridin-3-yl)-2-chlorobenzonitrile with a base such as sodium hydroxide to produce 5-(6-amino-3-pyridin-2-yl)-2-chlorobenzonitrile.
Eigenschaften
IUPAC Name |
5-(6-aminopyridin-3-yl)-2-chlorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-3-1-8(5-10(11)6-14)9-2-4-12(15)16-7-9/h1-5,7H,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWWWXDPKDRGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)N)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242296 | |
| Record name | Benzonitrile, 5-(6-amino-3-pyridinyl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314987-56-8 | |
| Record name | Benzonitrile, 5-(6-amino-3-pyridinyl)-2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 5-(6-amino-3-pyridinyl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329933.png)
![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329937.png)





